A Comprehensive Technical Guide to 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
A Comprehensive Technical Guide to 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
CAS Number: 1028647-93-9[1][2][3][4]
This technical guide provides an in-depth overview of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole, a heterocyclic organic compound of interest to researchers and professionals in drug development and materials science. This document outlines its physicochemical properties, experimental synthesis protocols, and potential biological relevance based on the activities of related carbazole (B46965) derivatives.
Physicochemical Properties
The quantitative physicochemical properties of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental and application settings.
| Property | Value | Source(s) |
| Molecular Formula | C24H16BrN | [1][2][3] |
| Molecular Weight | 398.29 g/mol | [1][2][3] |
| Appearance | White solid or powder | [1][5] |
| Melting Point | 136.0 to 140.0 °C | [1][3][5] |
| Boiling Point | 560.5 ± 32.0 °C at 760 mmHg | [1][3][5] |
| Density | 1.3 ± 0.1 g/cm³ | [1][3][5] |
| Flash Point | 292.8 ± 25.1 °C | [1][5] |
| Purity | >99% (typical) | [1] |
| Solubility | Soluble in organic solvents like toluene (B28343) and dichloromethane (B109758) | [6][7] |
Experimental Protocols: Synthesis
The synthesis of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole and its precursors can be achieved through several methods. Below are detailed protocols adapted from the scientific literature for related carbazole derivatives, which can be applied to the synthesis of the target compound.
Protocol 1: Synthesis of 9-(4-Bromophenyl)-9H-carbazole (Ullmann Condensation)
This protocol describes the N-arylation of carbazole with a bromophenyl group.
-
Materials:
-
Carbazole (1.0 eq)
-
1,4-Dibromobenzene (1.2 eq)
-
Copper(I) iodide (CuI) or Copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (catalytic amount, e.g., 0.05 eq)
-
Potassium carbonate (K₂CO₃) (1.0 eq)
-
18-Crown-6 (optional, catalytic amount)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or Toluene as solvent
-
-
Procedure:
-
To a reaction vessel, add carbazole, 1,4-dibromobenzene, potassium carbonate, and the copper catalyst.
-
Add the solvent (e.g., DMPU or toluene).
-
If using a sealed ampoule, heat the mixture to a high temperature (e.g., 170-250 °C) for an extended period (11-68 hours) under a nitrogen atmosphere.[7][8]
-
After cooling, quench the reaction mixture with an acidic solution (e.g., 1 N HCl) or partition between toluene and water.[7][8]
-
Extract the aqueous phase with an organic solvent like toluene or dichloromethane.[7]
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][9]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane (B92381) or a mixture of light petroleum and dichloromethane) to yield 9-(4-bromophenyl)-9H-carbazole.[7][8]
-
Protocol 2: Bromination of 9-Phenyl-9H-carbazole
This protocol describes the bromination of the carbazole core.
-
Materials:
-
9-Phenyl-9H-carbazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve 9-phenyl-9H-carbazole in dichloromethane in a reaction flask, protecting it from light.
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature for approximately 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water to the mixture to precipitate the product.
-
Filter the precipitate and wash it with water.
-
Dry the solid and purify by recrystallization from a suitable solvent like petroleum ether to obtain 3-bromo-9-phenyl-9H-carbazole.[6]
-
Visualizations: Workflow and Potential Signaling Pathway
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of carbazole derivatives, based on the experimental protocols described above.
Caption: A generalized workflow for the synthesis and purification of carbazole compounds.
Potential Signaling Pathway: p53 Activation by Carbazole Derivatives
While no specific signaling pathway for 3-(4-Bromophenyl)-9-phenyl-9H-carbazole has been documented, other carbazole derivatives have been shown to exert anti-tumor effects by activating the p53 signaling pathway.[10] The diagram below illustrates a simplified representation of this pathway.
Caption: A simplified diagram of the p53 pathway, which can be activated by certain carbazole compounds.
Applications and Relevance in Drug Development
Carbazole derivatives are a significant class of compounds in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature make them valuable scaffolds.
-
Pharmaceutical Intermediates: 3-(4-Bromophenyl)-9-phenyl-9H-carbazole serves as a key intermediate in the synthesis of more complex molecules. The bromo-substituent provides a reactive site for further functionalization through cross-coupling reactions, allowing for the construction of diverse molecular architectures.[1][11][12]
-
Drug Discovery: The carbazole nucleus is present in various biologically active compounds. Derivatives have shown potential as anti-cancer, anti-inflammatory, and neuroprotective agents.[12][13][14] For instance, some carbazole compounds have demonstrated the ability to induce apoptosis in cancer cells, highlighting their potential in oncology research.[10][12]
-
Organic Electronics: Due to their photophysical and electrochemical properties, carbazole derivatives are widely used in the development of organic light-emitting diodes (OLEDs), serving as host materials or charge-transporting layers.[11]
This technical guide provides a foundational understanding of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole for researchers and professionals. Further investigation into its specific biological activities and applications is warranted to fully explore its potential.
References
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- 3. 3-(4-bromophenyl)-9-phenyl-9H-carbazole | CAS#:1028647-93-9 | Chemsrc [chemsrc.com]
- 4. CAS # 1028647-93-9, 3-(4-Bromophenyl)-9-phenyl-9H-carbazole - chemBlink [ww.chemblink.com]
- 5. echemi.com [echemi.com]
- 6. 3-BroMo-9-(4-broMophenyl)carbazole synthesis - chemicalbook [chemicalbook.com]
- 7. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 10. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
